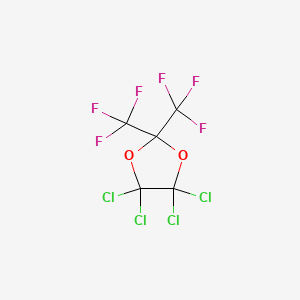

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane

概要

説明

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is a useful research compound. Its molecular formula is C5Cl4F6O2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Industrial Production Methods

化学反応の分析

Types of Reactions

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups[][1].

Major Products Formed

科学的研究の応用

Synthesis and Modification

The synthesis of Dioxolane typically involves chlorination and fluorination processes. For example, a patent describes a catalytic process to prepare halogenated derivatives of 2,2-bis(trifluoromethyl)-1,3-dioxolane through chlorination and subsequent fluorination reactions using various catalysts like chromium (III) oxide or metals supported on carbon .

Polymer Chemistry

Dioxolane serves as a monomer in the production of polymers. It can be copolymerized with tetrafluoroethylene to create crystalline copolymers that are useful as dielectrics in electronic applications. These polymers exhibit properties such as chemical inertness and resistance to staining and weathering, making them suitable for coatings and finishes .

Material Science

The compound is utilized in producing corrosion-resistant seals, gaskets, and linings due to its stable chemical structure. When reacted with vinylidene fluoride or tetrafluoroethylene, it forms terpolymers that enhance the durability of materials used in harsh environments .

Chemical Intermediates

Dioxolane derivatives are valuable intermediates in organic synthesis. They can be modified to produce various functionalized compounds that are essential in pharmaceuticals and agrochemicals. For instance, the synthesis of specific halogenated dioxolanes has been reported to yield compounds with enhanced biological activities .

Case Study 1: Coatings Development

A study explored the use of Dioxolane-based polymers for developing protective coatings. The coatings demonstrated superior resistance to solvents and UV degradation compared to traditional polymer systems. The research highlighted the potential for Dioxolane-derived materials in extending the lifespan of coatings used in outdoor applications .

Case Study 2: Pharmaceutical Applications

Research has indicated that certain derivatives of Dioxolane exhibit antimicrobial properties. A specific derivative was tested against various bacterial strains, showing significant inhibition rates. This suggests potential applications in drug formulation and development .

類似化合物との比較

Similar Compounds

Some compounds similar to 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane include:

- 2,2-Bis(trifluoromethyl)-1,3-dioxolane

- 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxane

- 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxepane[1][1]

生物活性

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane (CAS No. 64499-81-6) is a halogenated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves chlorination processes. Various methods have been documented:

- Photochemical Chlorination : This method involves irradiating 2,2-bis(trifluoromethyl)-1,3-dioxolane with UV light in the presence of chlorine gas. The reaction can yield various halo-isomers depending on the reaction conditions and duration .

- Catalytic Processes : Catalysts such as nickel or lanthanum can enhance the efficiency of the chlorination process, leading to higher yields of the desired tetrachloro derivative .

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity due to its electrophilic nature and ability to form covalent bonds with nucleophilic sites in proteins .

Toxicological Profile

A comprehensive review of the toxicological data indicates that this compound exhibits significant cytotoxicity in various cell lines. The following table summarizes key findings from toxicity studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 25 | Induces apoptosis via mitochondrial pathway | |

| HepG2 | 15 | Causes oxidative stress and DNA damage | |

| MCF-7 | 30 | Alters cell cycle progression |

Case Studies

- Cytotoxic Effects in Cancer Cells : A study conducted on HeLa cells demonstrated that exposure to this compound resulted in a dose-dependent increase in apoptosis markers. The mechanisms involved mitochondrial dysfunction and activation of caspase pathways .

- Oxidative Stress Induction : In HepG2 liver cells, the compound was shown to significantly elevate reactive oxygen species (ROS) levels, leading to cellular oxidative stress and subsequent apoptosis. This study highlights the potential risks associated with exposure to this compound in terms of liver toxicity.

- Impact on Breast Cancer Cells : Research involving MCF-7 breast cancer cells indicated that treatment with the compound led to cell cycle arrest at the G2/M phase, suggesting a disruption in normal cellular proliferation processes .

特性

IUPAC Name |

4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNKMTZZWVFGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。